Cas no 16302-63-9 (3-chloro-5-nitro-1,2-benzoxazole)

3-Chloro-5-nitro-1,2-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with chloro and nitro functional groups at the 3- and 5-positions, respectively. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The chloro group enhances electrophilic substitution potential, while the nitro group contributes to electron-withdrawing effects, facilitating further functionalization. Its well-defined molecular architecture ensures consistent performance in cross-coupling and nucleophilic displacement reactions. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for reproducible results in synthetic applications.
3-chloro-5-nitro-1,2-benzoxazole structure
16302-63-9 structure
Product Name:3-chloro-5-nitro-1,2-benzoxazole
CAS No:16302-63-9
MF:C7H3ClN2O3
MW:198.563320398331
MDL:MFCD26132308
CID:3806303
PubChem ID:12591253
Update Time:2025-10-29

3-chloro-5-nitro-1,2-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisoxazole, 3-chloro-5-nitro-
    • 3-Chloro-5-nitro-benzo[d]isoxazole
    • 3-chloro-5-nitro-1,2-benzoxazole
    • EN300-105156
    • G70943
    • MXCYFQHELALNNO-UHFFFAOYSA-N
    • MFCD26132308
    • 3-Chloro-5-nitrobenzisoxazole
    • SY280804
    • 16302-63-9
    • SCHEMBL6593057
    • 3-Chloro-5-nitrobenzo[d]isoxazole
    • 3-Chloro-5-nitro-1,2-benzisoxazole
    • RAA30263
    • MDL: MFCD26132308
    • Inchi: 1S/C7H3ClN2O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H
    • InChI Key: MXCYFQHELALNNO-UHFFFAOYSA-N
    • SMILES: ClC1C2C=C(C=CC=2ON=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 197.9832197g/mol
  • Monoisotopic Mass: 197.9832197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 71.8Ų

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Amadis Chemical Company Limited
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(CAS:16302-63-9)3-chloro-5-nitro-1,2-benzoxazole
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Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:40
Price ($):544.0/202.0
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Additional information on 3-chloro-5-nitro-1,2-benzoxazole

Professional Introduction to 1,2-Benzisoxazole, 3-chloro-5-nitro- (CAS No. 16302-63-9)

1,2-Benzisoxazole, 3-chloro-5-nitro-, identified by its Chemical Abstracts Service (CAS) number 16302-63-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzisoxazole class, characterized by a benzene ring fused to an oxygen-containing heterocycle. The presence of both chloro and nitro substituents on the benzisoxazole core imparts unique electronic and steric properties, making it a versatile scaffold for the development of bioactive molecules.

The structural features of 1,2-Benzisoxazole, 3-chloro-5-nitro- make it an attractive intermediate in synthetic chemistry. The chloro group at the 3-position and the nitro group at the 5-position provide reactive sites for further functionalization, enabling the construction of more complex molecular architectures. Such modifications are often employed to enhance binding affinity, metabolic stability, and pharmacokinetic profiles in drug candidates.

In recent years, there has been a surge in research focused on benzisoxazole derivatives due to their demonstrated biological activity across various therapeutic areas. Studies have highlighted the potential of these compounds as scaffolds for kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The electron-withdrawing nature of the nitro and chloro groups can modulate the reactivity of the benzisoxazole core, influencing its interaction with biological targets.

One of the most compelling aspects of 1,2-Benzisoxazole, 3-chloro-5-nitro- is its utility in generating novel pharmacophores. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in cancer progression. For instance, derivatives of this scaffold have been explored as inhibitors of tyrosine kinases, which play a crucial role in signal transduction pathways associated with tumor growth and metastasis. The chloro and nitro substituents facilitate hydrogen bonding and hydrophobic interactions with key residues in the enzyme active site, enhancing binding efficacy.

Moreover, the pharmaceutical industry has shown interest in 1,2-Benzisoxazole, 3-chloro-5-nitro- for its potential as an antimicrobial agent. The structural motif is present in several compounds that exhibit activity against Gram-positive and Gram-negative bacteria. The electron-deficient nature of the nitro group contributes to oxidative stress in bacterial cells, while the chloro substituent can disrupt essential metabolic pathways. Such mechanisms make this compound a promising candidate for combating drug-resistant bacterial infections.

The synthesis of 1,2-Benzisoxazole, 3-chloro-5-nitro- typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic aromatic substitution reactions to introduce the chloro group followed by nitration to install the nitro substituent. The choice of solvent and reaction conditions is critical to achieving high yields and purity. Advanced techniques such as flow chemistry have also been employed to optimize these synthetic processes.

In terms of pharmacological evaluation, 1,2-Benzisoxazole, 3-chloro-5-nitro- derivatives have been screened for their cytotoxicity against various cancer cell lines. Preliminary results suggest that certain analogs exhibit potent activity against breast cancer and leukemia cell lines while maintaining low toxicity towards normal cells. This selectivity is attributed to differences in binding affinities between cancerous and healthy cells due to variations in receptor expression and conformational flexibility.

The role of computational chemistry in designing derivatives of 1,2-Benzisoxazole, 3-chloro-5-nitro- cannot be overstated. Molecular modeling techniques such as docking simulations allow researchers to predict how different substituents will interact with biological targets. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and reduce reliance on trial-and-error experimentation.

Recent advancements in green chemistry have also influenced the synthesis of 1,2-Benzisoxazole, 3-chloro-5-nitro-. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and energy consumption. For example, catalytic methods using transition metals have been explored as alternatives to traditional stoichiometric approaches. These innovations align with global initiatives to promote environmentally responsible chemical manufacturing.

The versatility of 1,2-Benzisoxazole, 3-chloro-5-nitro- as a building block extends beyond pharmaceutical applications. It has been utilized in materials science for developing organic semiconductors due to its ability to form stable π-conjugated systems. Such materials are integral to flexible electronics and optoelectronic devices where charge transport properties are critical.

In conclusion,1 ,2-Ben ziso xaz ole ,3 -ch lor o -5 -ni tro - (CAS No .16302 -63 -9) represents a significant compound in modern chemical research with broad applications across medicine ,mat eri als sc ience ,and nanotechnology . Its unique structural features ,combined wi th recent advances i n synthetic an d computational chemi stry ,position it as a valuable scaffold for future discoveries . As researc h continues t o unravel new therapeutic targets an d develop innovative materi als ,the relevance o f thi s compoun d is expected t o grow further . p>

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(CAS:16302-63-9)3-chloro-5-nitro-1,2-benzoxazole
A911095
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Quantity:1g/250mg
Price ($):544.0/202.0
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